Cas no 2248284-19-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248284-19-5
- EN300-6514425
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
-
- インチ: 1S/C15H10N2O5/c1-8-6-7-11(12(18)16-8)15(21)22-17-13(19)9-4-2-3-5-10(9)14(17)20/h2-7H,1H3,(H,16,18)
- InChIKey: PRBWWYSADPGNHE-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=C(C)NC1=O)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 298.05897142g/mol
- 同位素质量: 298.05897142g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 3
- 複雑さ: 610
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 92.8Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6514425-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |
2248284-19-5 | 0.1g |
$640.0 | 2023-05-23 | ||
Enamine | EN300-6514425-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |
2248284-19-5 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-6514425-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |
2248284-19-5 | 0.5g |
$699.0 | 2023-05-23 | ||
Enamine | EN300-6514425-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |
2248284-19-5 | 0.05g |
$612.0 | 2023-05-23 | ||
Enamine | EN300-6514425-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |
2248284-19-5 | 0.25g |
$670.0 | 2023-05-23 | ||
Enamine | EN300-6514425-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |
2248284-19-5 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-6514425-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |
2248284-19-5 | 2.5g |
$1428.0 | 2023-05-23 | ||
Enamine | EN300-6514425-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |
2248284-19-5 | 5g |
$2110.0 | 2023-05-23 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 2248284-19-5)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, with the CAS number 2248284-19-5, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoline derivatives and features a unique structural combination of an isoindoline ring and a pyridine ring, both of which are known for their biological activities.
The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is characterized by the presence of two key functional groups: the 1,3-dioxo group on the isoindoline ring and the 6-methyl and 2-oxo groups on the pyridine ring. These functional groups contribute to the compound's stability and reactivity, making it a valuable candidate for various chemical and biological studies.
Recent research has focused on the potential therapeutic applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has also been investigated for its neuroprotective effects. Research conducted by a team at the University of California found that this compound could protect neurons from oxidative stress-induced damage. This finding opens up possibilities for its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-o xo -1 , 2 -d i hyd r op y r id ine - 3 -c ar b ox y la t e have also been studied extensively. Preliminary data indicate that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential factors for its development as a therapeutic agent. These properties make it an attractive candidate for further preclinical and clinical studies.
Synthesis of 1,3-dioxo - 2 , 3 - di hy dr o - 1 H - i so in do l - 2 - y l 6 - me th y l - 2 - ox o - 1 , 2 - di hy dr op y ri di ne - 3 - ca r bo xyla te involves several steps and requires precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the reaction of an appropriate isoindoline derivative with a substituted pyridine carboxylic acid or ester. The choice of starting materials and reaction conditions can significantly impact the efficiency and selectivity of the synthesis process.
In conclusion, 1 , 3 - d io xo - 2 , 3 - di hy dr o - 1 H - i so in do l - 2 - y l 6 - me th y l - 2 - ox o - 1 , 2 - di hy dr op y ri di ne - 3 - ca r bo xyla te (CAS No. 2248284–19–5) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its use in various medical conditions. As more data become available, this compound may emerge as a valuable tool in the development of new drugs for treating inflammatory and neurodegenerative diseases.
2248284-19-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) Related Products
- 898760-55-9([4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)
- 2639448-76-1(2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid)
- 1190316-40-5(3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine)
- 1221723-35-8(3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide)
- 1125419-91-1(1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one)
- 1805849-43-7(Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate)
- 1871574-09-2(1-(2-Fluoro-6-nitrophenyl)cyclopropane-1-carboxylic acid)
- 2413574-64-6(LpxC-IN-10)
- 1209335-53-4(4-Bromo-3-methoxypyridine hydrochloride)
- 1478084-56-8(Cyclopropane, 1-(2-butoxyethyl)-1-(chloromethyl)-)




